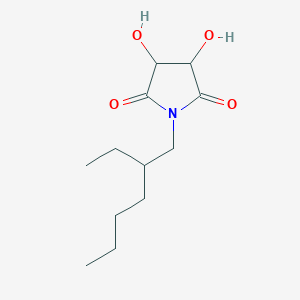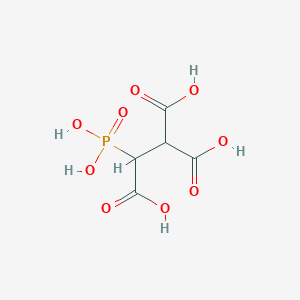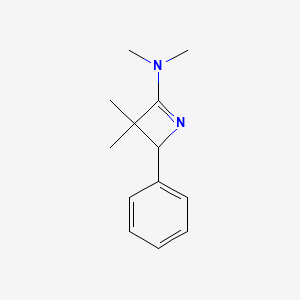
Benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester is an organosulfur compound that combines the structural elements of benzenesulfonic acid and nitrobenzene with a trichloroethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester typically involves the nitration and sulfonation of benzene. The nitration process introduces a nitro group into the benzene ring, while sulfonation adds a sulfonic acid group. The esterification of the sulfonic acid with 2,2,2-trichloroethanol results in the formation of the desired ester compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of concentrated sulfuric acid and fuming sulfuric acid (oleum) is common in the sulfonation process. The nitration step involves the use of nitric acid and sulfuric acid to generate the nitronium ion, which then reacts with benzene .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro and sulfonic acid groups can direct further substitution reactions on the benzene ring.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Major Products
Reduction: The reduction of the nitro group yields p-aminobenzenesulfonic acid, 2,2,2-trichloroethyl ester.
Hydrolysis: Hydrolysis of the ester bond produces benzenesulfonic acid and 2,2,2-trichloroethanol.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development and as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can modify proteins and other biomolecules. The sulfonic acid group can enhance the compound’s solubility and reactivity in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonic acid
- p-Nitrobenzenesulfonic acid
- 2,2,2-Trichloroethyl benzenesulfonate
Uniqueness
Benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of both nitro and sulfonic acid groups allows for diverse chemical transformations and applications .
Eigenschaften
| 73688-65-0 | |
Molekularformel |
C8H6Cl3NO5S |
Molekulargewicht |
334.6 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C8H6Cl3NO5S/c9-8(10,11)5-17-18(15,16)7-3-1-6(2-4-7)12(13)14/h1-4H,5H2 |
InChI-Schlüssel |
VBIFICDETLNMCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






